1,1,2,3,3-Pentafluoropropane

Overview

Description

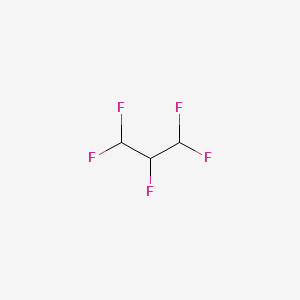

1,1,2,3,3-Pentafluoropropane is a hydrofluorocarbon compound with the molecular formula C3H3F5. It is a colorless gas primarily used in various industrial applications due to its unique chemical properties. This compound is known for its stability and low reactivity, making it suitable for use in specialized chemical processes.

Mechanism of Action

Target of Action

1,1,2,3,3-Pentafluoropropane, also known as HFC-245fa, is a hydrofluorocarbon primarily used for closed-cell spray foam insulation . It is a colorless gas that serves as a non-ozone depleting alternative for trichlorofluoromethane (CFC-11) in foam blowing and refrigeration systems, and for dichlorofluoroethane (HCFC-141b) in foam expansion applications . Its primary target is the foam insulation where it is intended to remain trapped .

Mode of Action

It is known that it interacts with its targets (foam insulation) by providing the necessary conditions for foam expansion and insulation .

Pharmacokinetics

It is known that it is nearly non-toxic and has a lifetime of 72 years when it eventually escapes into the atmosphere . It is also known that only minor amounts of unchanged HFC-245fa are excreted in breath (0.7% of inhaled) and urine (0.001%) .

Result of Action

The primary result of the action of this compound is the creation of effective foam insulation. It provides the necessary conditions for foam expansion and insulation, thereby improving the energy efficiency of buildings .

Action Environment

The action of this compound is influenced by environmental factors. It is intended to remain trapped within the foam insulation, but it is practically non-biodegradable and has a lifetime of 7.2 years when it eventually escapes into the atmosphere . It has a high global warming potential of 950 (950 times the global warming effect of CO2) .

Preparation Methods

The synthesis of 1,1,2,3,3-pentafluoropropane typically involves the fluorination of precursor compounds. One common method is the fluorination of 1,1,1,3,3-pentachloropropane using hydrogen fluoride in the presence of a catalyst. This reaction can be carried out in either the vapor phase or the liquid phase, depending on the desired reaction conditions . Industrial production often employs continuous processes to ensure a consistent supply of the compound .

Chemical Reactions Analysis

1,1,2,3,3-Pentafluoropropane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in halogen exchange reactions where fluorine atoms are replaced by other halogens.

Dehydrofluorination: This reaction involves the removal of hydrogen fluoride, leading to the formation of unsaturated fluorocarbons.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include hydrogen fluoride, chlorine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,2,3,3-Pentafluoropropane has several scientific research applications:

Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds.

Biology and Medicine:

Industry: It is widely used in the production of refrigerants and as a blowing agent for foam insulation.

Comparison with Similar Compounds

1,1,2,3,3-Pentafluoropropane can be compared with other similar compounds such as:

1,1,1,3,3-Pentafluoropropane: Both compounds are used in similar industrial applications, but they differ in their molecular structure and reactivity.

1,1,2,2,3-Pentafluoropropane: This compound has a slightly different arrangement of fluorine atoms, leading to variations in its chemical properties and applications.

The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct chemical properties that are advantageous in certain applications.

Biological Activity

1,1,2,3,3-Pentafluoropropane (HFC-245fa) is a hydrofluorocarbon (HFC) with significant applications as a refrigerant and foam-blowing agent. Understanding its biological activity is crucial for assessing its safety and potential health impacts. This article reviews the available research on the biological activity of HFC-245fa, focusing on its toxicity, metabolic pathways, and effects on various organ systems.

This compound has the molecular formula and is primarily used in refrigeration and as a propellant in aerosol products. Its low ozone depletion potential makes it a candidate for replacing more harmful substances like chlorofluorocarbons (CFCs).

Toxicokinetics

Human Studies: A study conducted to evaluate the toxicokinetics of HFC-245fa involved five healthy volunteers exposed to varying concentrations (0, 100, or 300 ppm) for two hours. The study measured levels of HFC-245fa and its metabolites—fluoride, trifluoroacetic acid (TFAA), and 3,3,3-trifluoropropionic acid (TFPA)—in blood and urine samples collected up to 22 hours post-exposure. Symptoms such as irritation and central nervous system effects were also assessed .

Animal Studies: In animal models, particularly rats exposed to high concentrations of HFC-245fa (50,000 ppm), histopathological evaluations revealed an increased incidence of myocarditis characterized by inflammatory cell infiltration and degenerated myocardial fibers. This effect was noted primarily at high exposure levels over extended periods .

Metabolism and Biotransformation

HFC-245fa undergoes biotransformation in the body primarily through oxidative processes. The major metabolite identified is 3,3,3-trifluoropropionic acid (TFPA), which has been associated with cardiotoxicity. In vitro studies using rat liver microsomes demonstrated that HFC-245fa is metabolized to TFPA through cytochrome P450-mediated reactions .

Table 1: Metabolites of HFC-245fa

| Metabolite | Pathway | Potential Effects |

|---|---|---|

| Trifluoroacetic Acid (TFAA) | Oxidative metabolism | Possible nephrotoxicity |

| 3,3,3-Trifluoropropionic Acid | Oxidative metabolism | Cardiotoxicity |

| Fluoride | Dehalogenation | Neurotoxic effects at high levels |

Toxicity Assessment

Research indicates that HFC-245fa has a low potential for acute toxicity. In chronic exposure studies involving rats over 90 days, no significant organ damage was reported aside from mild myocarditis at high concentrations. The compound was not found to be mutagenic or teratogenic .

Case Studies: In a notable case study involving occupational exposure to HFC-245fa in a manufacturing setting, workers reported mild respiratory irritation but no long-term adverse health effects were documented. This aligns with findings from controlled exposure studies that suggest low toxicity under normal use conditions .

Organ System Effects

Cardiovascular System: The primary concern regarding HFC-245fa's biological activity relates to its effects on the cardiovascular system. The observed myocarditis in animal studies raises questions about potential cardiotoxic mechanisms that may occur at elevated exposure levels.

Central Nervous System: Some studies have indicated central nervous system effects such as dizziness and headaches following exposure to high concentrations of HFC-245fa. However, these symptoms were generally mild and transient .

Properties

IUPAC Name |

1,1,2,3,3-pentafluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5/c4-1(2(5)6)3(7)8/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDWMQNTNBHJEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)(C(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947103 | |

| Record name | 1,1,2,3,3-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24270-66-4 | |

| Record name | 1,1,2,3,3-Pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24270-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,2,3,3-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024270664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2,3,3-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,3,3-Pentafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.